MRT199665

Descripción

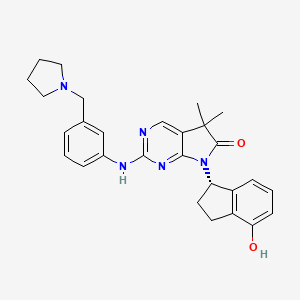

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-[3-(pyrrolidin-1-ylmethyl)anilino]pyrrolo[2,3-d]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O2/c1-28(2)22-16-29-27(30-19-8-5-7-18(15-19)17-32-13-3-4-14-32)31-25(22)33(26(28)35)23-12-11-21-20(23)9-6-10-24(21)34/h5-10,15-16,23,34H,3-4,11-14,17H2,1-2H3,(H,29,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIFLUFVENTCNZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CN=C(N=C2N(C1=O)C3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CN=C(N=C2N(C1=O)[C@H]3CCC4=C3C=CC=C4O)NC5=CC=CC(=C5)CN6CCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of MRT199665

An In-depth Technical Guide on the Core Mechanism of Action of MRT199665

Abstract

This compound is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases. Its mechanism of action is primarily characterized by the suppression of downstream signaling pathways controlled by these kinases, leading to significant cellular effects, most notably in the contexts of acute myeloid leukemia (AML) and macrophage polarization. In AML, this compound inhibits the phosphorylation of the transcription factor MEF2C, a critical event for chemotherapy resistance, thereby inducing apoptosis in leukemic cells.[1] In macrophages, it blocks the SIK-mediated phosphorylation of the CREB coactivator CRTC3, reprogramming them towards an anti-inflammatory phenotype. This guide provides a detailed overview of the molecular mechanism, quantitative inhibitory profile, relevant signaling pathways, and detailed experimental protocols for studying this compound.

Core Mechanism of Action

This compound functions as a multi-kinase inhibitor, exerting its effects by competitively binding to the ATP pocket of several key kinases, preventing their catalytic activity. The primary targets belong to three main families:

-

Microtubule Affinity Regulating Kinases (MARKs): A family of kinases involved in cytoskeletal dynamics and cell polarity.

-

Salt-Inducible Kinases (SIKs): Members of the AMPK-related kinase family that are crucial regulators of transcription and metabolism.

-

AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.

By inhibiting these kinases, this compound disrupts critical phosphorylation events that regulate the function and localization of downstream effector proteins. Two well-characterized pathways are central to its observed biological effects: the MARK/SIK-MEF2C axis in AML and the SIK-CRTC3 axis in macrophages .[1][2]

It is critical to distinguish this compound from other similarly named compounds, such as MRT67307 and MRT68921. While this compound targets MARK/SIK/AMPK, MRT67307 and MRT68921 are potent inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1) and are used to study the inhibition of autophagy.[3] Current evidence does not support a role for this compound as a direct inhibitor of ULK1 or autophagy.

Quantitative Data: In Vitro Kinase Inhibition Profile

The potency and selectivity of this compound have been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized below.

| Target Family | Kinase | IC50 (nM) |

| MARK | MARK1 | 2 |

| MARK2 | 2 | |

| MARK3 | 3 | |

| MARK4 | 2 | |

| AMPK | AMPKα1 | 10 |

| AMPKα2 | 10 | |

| SIK | SIK1 | 110 |

| SIK2 | 12 | |

| SIK3 | 43 | |

| Data sourced from multiple references.[1][2] |

Signaling Pathways and Visualizations

The inhibitory action of this compound has significant downstream consequences. The following diagrams illustrate the key pathways affected.

Inhibition of the MEF2C Pathway in Acute Myeloid Leukemia (AML)

In a subset of AML, MARK and/or SIK kinases phosphorylate the transcription factor MEF2C at serine 222. This phosphorylation event is critical for maintaining the leukemia stem cell state and conferring resistance to chemotherapy. This compound blocks this phosphorylation, leading to a reduction in MEF2C activity, the suppression of its pro-leukemic gene expression program, and ultimately, apoptosis of the cancer cells.[1]

Caption: this compound inhibits MARK/SIK, blocking MEF2C phosphorylation and inducing apoptosis in AML.

Modulation of Macrophage Function via the SIK-CRTC3 Pathway

In macrophages, SIKs phosphorylate the CREB co-activator CRTC3, causing it to be sequestered in the cytoplasm by 14-3-3 proteins. This limits the transcription of CREB-target genes, including the anti-inflammatory cytokine IL-10. By inhibiting SIKs, this compound promotes the dephosphorylation and nuclear translocation of CRTC3, enhancing IL-10 production and shifting macrophages to an anti-inflammatory, regulatory phenotype.[2]

Caption: this compound inhibits SIK, leading to CRTC3 dephosphorylation and nuclear translocation.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

Disclaimer: These are illustrative protocols based on standard methodologies and published findings. For exact experimental replication, consultation of the primary literature, specifically Brown et al., Cancer Discov. 2018 and Clark et al., PNAS 2012, is recommended.

In Vitro Kinase Assay (Radiometric [γ-³²P]ATP Filter-Binding Assay)

This assay quantifies the ability of this compound to inhibit the catalytic activity of a target kinase (e.g., MARK, SIK).

-

Reagents & Materials:

-

Recombinant active kinase (e.g., SIK2)

-

Kinase-specific peptide substrate (e.g., AMARA peptide for AMPK family)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP solution (10 mM stock)

-

[γ-³²P]ATP

-

This compound serial dilutions in DMSO

-

96-well plates

-

P81 phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare a reaction mix in the assay buffer containing the peptide substrate and the recombinant kinase.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the kinase/substrate reaction mix to the wells and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP (final ATP concentration typically near the Km for the kinase).

-

Incubate for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively in wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and plot the data to determine the IC50 value.

-

Western Blot for Phospho-MEF2C in AML Cells

This protocol assesses the effect of this compound on the phosphorylation of MEF2C in a cellular context.

-

Reagents & Materials:

-

AML cell lines (e.g., OCI-AML2, MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution in DMSO

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MEF2C (Ser222), anti-total-MEF2C, anti-β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Seed AML cells in 6-well plates and allow them to grow to a suitable density.

-

Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 12 hours).[2]

-

Harvest cells, wash with ice-cold PBS, and lyse with supplemented RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with primary antibody (e.g., anti-p-MEF2C) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total MEF2C and β-Actin to confirm equal loading.

-

Cell Viability / Apoptosis Assay

This protocol measures the effect of this compound on the viability of AML cells.

-

Reagents & Materials:

-

AML cell lines (e.g., OCI-AML2, MV4-11)

-

Complete culture medium

-

This compound stock solution in DMSO

-

96-well clear-bottom, black-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or Annexin V/PI apoptosis detection kit)

-

Luminometer or Flow Cytometer

-

-

Procedure (using CellTiter-Glo®):

-

Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Add serial dilutions of this compound (e.g., 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.[2]

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine IC50 values for cell growth inhibition.

-

Experimental Workflow Visualization

The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular and functional validation.

Caption: A typical workflow for characterizing a kinase inhibitor from in vitro potency to cellular function.

References

MRT199665: A Technical Guide to a Selective MARK/SIK/AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases.[1][2][3] These kinases are key regulators of cellular metabolism, growth, and polarity, and are governed by the upstream master kinase LKB1.[4][5][6] Due to its specific activity against these targets, this compound has emerged as a critical chemical probe for dissecting their complex signaling pathways. Notably, it has demonstrated significant efficacy in preclinical models of Acute Myeloid Leukemia (AML) by targeting kinase-dependent transcriptional dysregulation, highlighting its therapeutic potential.[1][7] This guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Data Presentation: Inhibitory Profile and Cellular Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Profile of this compound

This table details the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. The data demonstrates high potency against MARK isoforms, followed by AMPK and specific SIK isoforms.

| Kinase Family | Target Isoform | IC50 (nM) |

| MARK | MARK1 | 2 |

| MARK2 | 2 | |

| MARK3 | 3 | |

| MARK4 | 2 | |

| AMPK | AMPKα1 | 10 |

| AMPKα2 | 10 | |

| SIK | SIK1 | 110 |

| SIK2 | 12 | |

| SIK3 | 43 | |

| Data sourced from multiple consistent reports.[1][2][3][7] |

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML)

This compound shows potent activity in AML cell lines characterized by the activation of the transcription factor MEF2C.

| Cellular Effect | Cell Lines | Concentration | Observation |

| Inhibition of MEF2C Phosphorylation | MEF2C-activated AML cells | 10 nM | >40% reduction in MEF2C phosphorylation at Ser222.[7] |

| MEF2C-activated AML cells | 10 - 1000 nM (12h) | Dose-dependent reduction in total and phosphorylated MEF2C.[1] | |

| Reduction of Leukemia Cell Growth | MEF2C-activated AML cells | 1 nM - 100 µM (48h) | Dose-dependent reduction in leukemia cell growth.[1] |

| Induction of Apoptosis | MEF2C-activated AML cells | Not specified | Causes apoptosis.[1][2][3] |

| Chemosensitization | OCI-AML2, MV4-11, etc. | 100 nM | Significantly sensitizes cells to the chemotherapeutic agent cytarabine.[7] |

| Anti-inflammatory Modulation | Macrophages | 1 µM | Increases LPS-stimulated IL-10 and Nurr77 mRNA production.[1] |

Signaling Pathways and Mechanism of Action

This compound targets kinases belonging to the AMPK-related kinase family, which are centrally regulated by the tumor suppressor LKB1. These kinases play crucial roles in linking cellular energy status to transcriptional programs.

The LKB1-AMPK/MARK/SIK Signaling Axis

The protein kinase LKB1, in a complex with STRAD and MO25, acts as a master upstream kinase that phosphorylates and activates at least 14 downstream kinases, including the AMPK, MARK, and SIK subfamilies.[4][5][8] This signaling cascade is fundamental in controlling cellular metabolism, polarity, and growth.

Caption: The LKB1 master kinase signaling pathway.

The SIK and MARK subfamilies, in particular, phosphorylate a class of transcriptional co-activators and repressors, thereby controlling gene expression programs. Key substrates include the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[9][10] Phosphorylation of these substrates by SIKs typically promotes their sequestration in the cytoplasm via binding to 14-3-3 proteins, preventing them from acting on their nuclear targets.[11][12]

Mechanism of this compound in AML

In certain subtypes of AML, the transcription factor MEF2C is aberrantly activated by phosphorylation at serine 222 (S222), which is a key driver of chemotherapy resistance.[7] This phosphorylation is mediated by kinases from the SIK and MARK families.

This compound exerts its anti-leukemic effect by directly inhibiting this activity. By blocking SIK/MARK kinases, this compound prevents the phosphorylation of MEF2C.[7] This leads to a reduction in the activity of the MEF2C-driven transcriptional program, ultimately resulting in cell cycle arrest and apoptosis in these dependent AML cells.[13] The inhibitor also blocks the phosphorylation of another key SIK substrate, CRTC3, at serine 370 (S370).[1][2]

Caption: Mechanism of action of this compound in MEF2C-driven AML.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize kinase inhibitors like this compound. These are based on standard methodologies in the field.

Diagram: General Workflow for Kinase Inhibitor Evaluation

The evaluation of a targeted kinase inhibitor follows a multi-step process from initial biochemical characterization to in vivo efficacy studies.

Caption: Standard workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents & Materials:

-

Recombinant active kinase (e.g., MARK1, SIK2).

-

Specific peptide substrate (e.g., AMARA peptide for AMPK).[14]

-

This compound serial dilutions (e.g., in DMSO).

-

Kinase assay buffer.

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence detection).

-

96-well assay plates.

-

Detection system (e.g., scintillation counter, luminometer).

-

-

Procedure:

-

In a 96-well plate, add kinase assay buffer, the specific kinase, and the peptide substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) within the linear range of the reaction.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing peptides on a filter and measuring incorporated radioactivity. For other formats, this may involve antibodies or coupled enzyme systems.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Western Blotting for Target Phosphorylation

This cell-based assay confirms that this compound inhibits the phosphorylation of its target substrates within intact cells.

-

Reagents & Materials:

-

AML cell lines (e.g., MV4-11).

-

Cell culture medium and supplements.

-

This compound.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-MEF2C S222, anti-total MEF2C, anti-p-CRTC3 S370, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Culture AML cells to an appropriate density.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or DMSO for a specified time (e.g., 12 hours).[1]

-

Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify band intensities and normalize the phosphorylated protein levels to total protein or a loading control (e.g., GAPDH).

-

Protocol 3: In Vivo AML Mouse Model

This protocol outlines a general procedure for testing the efficacy of this compound in a preclinical animal model of AML.

-

Reagents & Materials:

-

Immunocompromised mice (e.g., NSG or sublethally irradiated C57BL/6).[13]

-

AML cells engineered to express a reporter like luciferase (e.g., MV4-11-luc).[13]

-

This compound formulation for in vivo use. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

Bioluminescence imaging system.

-

-

Procedure:

-

Cell Implantation: Inject a specified number of luciferase-expressing AML cells into mice via tail vein.[13]

-

Tumor Engraftment: Monitor for leukemia engraftment and progression using bioluminescence imaging.

-

Treatment: Once the disease is established, randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor animal health, body weight, and tumor burden (via bioluminescence) regularly throughout the study.

-

Endpoint Analysis: The primary endpoints are typically overall survival and reduction in leukemia burden. At the end of the study, tissues like bone marrow, spleen, and liver can be harvested for further analysis (e.g., flow cytometry, histology).

-

Conclusion

This compound is a highly potent and selective inhibitor of the MARK, SIK, and AMPK kinase families. Its well-defined inhibitory profile and mechanism of action make it an invaluable tool for studying the LKB1 signaling network. Furthermore, its ability to induce apoptosis and overcome chemotherapy resistance in MEF2C-driven AML models underscores its potential as a lead compound for the development of novel targeted cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 14-3-3 proteins mediate inhibitory effects of cAMP on salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

The Role of MRT199665 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a need for novel therapeutic strategies. Recent research has highlighted the dysregulation of the Myocyte Enhancer Factor 2C (MEF2C) transcription factor as a key driver in a subset of AML, particularly those with MLL rearrangements. MRT199665, a potent and selective inhibitor of the MARK, SIK (Salt-Inducible Kinase), and AMPK families of kinases, has emerged as a promising agent that targets this dependency. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of this compound in AML.

Introduction

This compound is an ATP-competitive small molecule inhibitor with high potency against several kinases, including Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] Its primary mechanism of action in the context of AML is the induction of apoptosis in cancer cells that are dependent on the activity of the MEF2C transcription factor.[1][2] This is achieved through the inhibition of SIK, which plays a crucial role in regulating MEF2C activity.

Mechanism of Action: The SIK-MEF2C Signaling Axis

In a specific subset of AML, the transcription factor MEF2C is constitutively phosphorylated, a post-translational modification critical for its oncogenic activity. The Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3, have been identified as upstream regulators of MEF2C. SIKs phosphorylate and inactivate Class IIa Histone Deacetylases (HDACs), such as HDAC4, which are known repressors of MEF2C.

By inhibiting SIK activity, this compound prevents the phosphorylation of HDAC4. This allows HDAC4 to translocate to the nucleus and bind to MEF2C, thereby repressing its transcriptional activity. The downstream consequences of MEF2C inhibition include the induction of apoptosis and a reduction in leukemic cell growth.

Quantitative Data

Kinase Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several members of the MARK, SIK, and AMPK families.

| Kinase Target | IC50 (nM) |

| MARK1 | 2 |

| MARK2 | 2 |

| MARK3 | 3 |

| MARK4 | 2 |

| SIK1 | 110 |

| SIK2 | 12 |

| SIK3 | 43 |

| AMPKα1 | 10 |

| AMPKα2 | 10 |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[1][2]

Cellular Activity of this compound in AML Cell Lines

The sensitivity of AML cell lines to this compound correlates with the presence of endogenous MEF2C phosphorylation.

| Cell Line Characteristics | Mean IC50 (nM) |

| Endogenous MEF2C Phosphorylation (e.g., OCI-AML2, MV4-11, MOLM-13, Kasumi-1) | 26 ± 13 |

| Lacking MEF2C Phosphorylation (e.g., NB-4, HEL, HL-60, U937) | 990 ± 29 |

Table 2: Mean IC50 values of this compound in AML cell lines after 72 hours of treatment. Data indicates a significant therapeutic window for MEF2C-activated AML.

Synergy with Standard-of-Care Agents

This compound has been shown to sensitize MEF2C-positive AML cell lines to the standard-of-care chemotherapeutic agent, cytarabine (B982). Treatment with 100 nM this compound significantly enhances the cytotoxic effects of cytarabine in these cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML2, MV4-11)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis in AML cells following treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat cells with various concentrations of this compound (and a vehicle control) for 48 hours.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot for p-MEF2C (S222)

This protocol is for assessing the phosphorylation status of MEF2C.

Materials:

-

AML cell lysates

-

Primary antibodies: anti-p-MEF2C (S222), anti-MEF2C, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities relative to the loading control.

Experimental Workflow

A typical preclinical investigation of this compound in AML follows a logical progression from in vitro characterization to more complex cellular and molecular assays.

Conclusion

This compound represents a targeted therapeutic strategy for a genetically-defined subset of AML. Its ability to inhibit the SIK-MEF2C signaling axis, leading to apoptosis in MEF2C-activated leukemia cells, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound and similar targeted agents in the treatment of AML. The clear therapeutic window and potential for synergistic combinations with existing therapies underscore the clinical promise of this approach.

References

The Role of MRT199665 in Modulating MEF2C Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocyte Enhancer Factor 2C (MEF2C) is a transcription factor implicated in cellular differentiation, proliferation, and survival. Its activity is modulated by post-translational modifications, notably phosphorylation. In the context of acute myeloid leukemia (AML), the phosphorylation of MEF2C at serine 222 (S222) has been identified as a critical marker for chemotherapy resistance and is essential for leukemia stem cell maintenance.[1][2][3] The small molecule inhibitor, MRT199665, has emerged as a potent antagonist of this pathway. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its effects on MEF2C phosphorylation, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor targeting the MARK (Microtubule Affinity Regulating Kinase) and SIK (Salt-Inducible Kinase) families of kinases.[4][5] These kinases are upstream regulators of MEF2C, directly phosphorylating it at the S222 residue.[1][3] By inhibiting MARK and SIK, this compound effectively blocks the phosphorylation of MEF2C, leading to downstream effects such as apoptosis in MEF2C-activated AML cells.[1][2]

Mechanism of Action: Inhibition of the MARK/SIK-MEF2C Signaling Axis

The primary mechanism of this compound involves the direct inhibition of MARK and SIK kinases, which in turn prevents the phosphorylation of MEF2C. This signaling cascade is crucial for the survival and chemoresistance of certain cancer cells, particularly in AML.

Quantitative Data

Kinase Inhibition Profile of this compound

This compound exhibits high potency against members of the MARK and SIK kinase families. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| MARK1 | 2 |

| MARK2 | 2 |

| MARK3 | 3 |

| MARK4 | 2 |

| SIK1 | 110 |

| SIK2 | 12 |

| SIK3 | 43 |

| AMPKα1 | 10 |

| AMPKα2 | 10 |

| Data sourced from MedChemExpress and TargetMol.[6] |

Effect of this compound on MEF2C Phosphorylation and Cell Viability in AML Cell Lines

Treatment of AML cell lines with this compound leads to a dose-dependent reduction in MEF2C phosphorylation at S222 and a decrease in cell viability, particularly in cell lines with endogenous MEF2C phosphorylation.

| Cell Line | MEF2C Phosphorylation Status | Effect of this compound (10 nM) on pS222 MEF2C | Mean IC50 (nM) for Cell Viability |

| OCI-AML2 | Endogenous | >40% reduction | 26 ± 13 |

| MV4-11 | Endogenous | Significant reduction | 26 ± 13 |

| MOLM-13 | Endogenous | Significant reduction | 26 ± 13 |

| Kasumi-1 | Endogenous | Significant reduction | 26 ± 13 |

| NB-4 | Lacking | Not applicable | 990 ± 29 |

| HEL | Lacking | Not applicable | 990 ± 29 |

| HL-60 | Lacking | Not applicable | 990 ± 29 |

| U937 | Lacking | Not applicable | 990 ± 29 |

| Data compiled from MedChemExpress and a 2018 study in Cancer Discovery.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phospho-MEF2C (pS222)

This protocol outlines the detection of phosphorylated MEF2C in cell lysates.

Methodology:

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 90 minutes.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-MEF2C (S222) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

In Vitro Kinase Assay

This assay measures the ability of MARK or SIK kinases to phosphorylate MEF2C in the presence or absence of this compound.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active MARK or SIK kinase, recombinant MEF2C protein as a substrate, and varying concentrations of this compound in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western blotting using an antibody specific for phospho-MEF2C (S222).

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability of AML cells.

Methodology:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a potent and selective inhibitor of MARK and SIK kinases, which effectively abrogates the phosphorylation of MEF2C at S222. This mechanism of action has significant implications for the treatment of diseases driven by MEF2C activation, such as certain subtypes of AML. The data presented herein underscores the therapeutic potential of targeting the MARK/SIK-MEF2C signaling axis and provides a foundational guide for researchers and drug development professionals working in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. MEF2C shapes the microtranscriptome during differentiation of skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

Therapeutic Potential of MRT199665: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Kinase Inhibitor for Acute Myeloid Leukemia

This technical guide provides a comprehensive overview of the therapeutic potential of MRT199665, a potent and selective, ATP-competitive inhibitor of MARK, SIK, and AMPK family kinases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and potential clinical applications of this compound, particularly in the context of acute myeloid leukemia (AML).

Core Mechanism of Action and Therapeutic Rationale

This compound exhibits a multi-kinase inhibitory profile with high potency against several members of the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3][4] The primary therapeutic rationale for this compound in AML stems from its ability to inhibit SIK and MARK kinases, which play a crucial role in the phosphorylation and activation of the Myocyte Enhancer Factor 2C (MEF2C) transcription factor.[5]

MEF2C phosphorylation, particularly at serine 222 (S222), is a key driver of a pro-leukemic gene expression program and has been identified as a marker of primary chemoresistance in AML.[5] By inhibiting the upstream kinases, this compound effectively blocks MEF2C S222 phosphorylation, leading to a dose-dependent reduction in both phosphorylated and total MEF2C levels.[1][5] This disruption of the MEF2C-driven transcriptional program induces apoptosis in AML cells that are dependent on this pathway and sensitizes them to standard-of-care chemotherapeutic agents like cytarabine.[5]

Quantitative Data Summary

The inhibitory activity of this compound against a panel of kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Furthermore, the efficacy of this compound in AML cell lines has been quantified.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Family | Target Kinase | IC50 (nM) |

| MARK | MARK1 | 2 |

| MARK2 | 2 | |

| MARK3 | 3 | |

| MARK4 | 2 | |

| SIK | SIK1 | 110 |

| SIK2 | 12 | |

| SIK3 | 43 | |

| AMPK | AMPKα1 | 10 |

| AMPKα2 | 10 |

Data sourced from multiple references.[1][2][3][4]

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia

| Cell Lines | Effect | Concentration | Reference |

| MEF2C-activated AML cells (OCI-AML2, MV4-11, MOLM-13, Kasumi-1) | Apoptosis Induction | Not specified | [1][5] |

| MEF2C-activated AML cells | Significant sensitization to cytarabine | 100 nM | [5] |

| MEF2C-activated AML cells | >40% reduction in MEF2C phosphorylation | 10 nM | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline representative protocols for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., SIK2)

-

Kinase substrate (e.g., a specific peptide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase and the this compound dilutions. Include a vehicle control (DMSO).

-

Pre-incubate the kinase and inhibitor for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of AML cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML2, MV4-11)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Cytarabine (for combination studies)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Treat the cells with various concentrations of this compound, cytarabine, or a combination of both. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in AML cells following treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound at the desired concentration and for the specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Western Blot for MEF2C Phosphorylation

This protocol is to assess the levels of total and phosphorylated MEF2C in AML cells.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-MEF2C, anti-phospho-MEF2C (S222)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat AML cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated MEF2C levels to total MEF2C.

In Vivo AML Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a mouse model of AML.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

AML cells (e.g., MV4-11)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject AML cells subcutaneously or intravenously into immunodeficient mice.

-

Monitor the mice for tumor engraftment and disease progression.

-

Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups.

-

Administer this compound and the vehicle control to the respective groups according to the dosing schedule.

-

Monitor tumor growth by measuring with calipers twice weekly. Also, monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.

Conclusion

This compound is a promising therapeutic agent for the treatment of acute myeloid leukemia, particularly in patient populations with activated MEF2C signaling. Its potent and selective inhibition of MARK and SIK kinases leads to the suppression of the MEF2C-driven oncogenic program, resulting in apoptosis and chemosensitization. The preclinical data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a targeted therapy for AML.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts | Springer Nature Experiments [experiments.springernature.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

Impact of MRT199665 on CRTC3 Signaling Pathways: A Technical Guide

Abstract: This document provides an in-depth technical overview of the small molecule inhibitor MRT199665 and its impact on the CREB-regulated transcription coactivator 3 (CRTC3) signaling pathway. This compound is a potent, ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which are key negative regulators of CRTC3 activity. By inhibiting SIKs, this compound prevents the phosphorylation of CRTC3, promoting its nuclear translocation and subsequent co-activation of CREB-dependent gene transcription. This guide details the mechanism of action, presents quantitative data on kinase inhibition, outlines key experimental protocols for studying this pathway, and provides visual diagrams of the molecular interactions and experimental workflows. This resource is intended for researchers, scientists, and drug development professionals investigating immunomodulation, metabolic disorders, and other therapeutic areas where the SIK-CRTC3 axis is a relevant target.

This compound Profile and Kinase Selectivity

This compound is a potent and selective small molecule inhibitor that targets several members of the AMP-activated protein kinase (AMPK) family, with notable activity against Microtubule Affinity-Regulating Kinases (MARKs) and Salt-Inducible Kinases (SIKs).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase ATP-binding pocket to block downstream phosphorylation events.[3][4] Its high potency against the SIK subfamily (SIK1, SIK2, SIK3) makes it a valuable tool for interrogating the SIK-CRTC3 signaling axis.[1][5]

Table 1: Kinase Inhibition Profile of this compound (IC50 Values)

| Kinase Family | Target Isoform | IC50 (nM) |

|---|---|---|

| MARK | MARK1 | 2[1][2][3] |

| MARK2 | 2[1][2][3] | |

| MARK3 | 3[1][2][3] | |

| MARK4 | 2[1][2][3] | |

| AMPK | AMPKα1 | 10[1][2][3] |

| AMPKα2 | 10[1][2][3] | |

| SIK | SIK1 | 110[1][2][3] |

| SIK2 | 12[1][2][3] |

The Canonical SIK-CRTC3 Signaling Pathway

The Salt-Inducible Kinases (SIKs) are central regulators of cellular metabolism and inflammatory responses.[5][6] A primary function of SIKs is to control the activity of the CREB-regulated transcriptional coactivators (CRTCs), including CRTC3.[6][7]

In the basal or unstimulated state, active SIKs phosphorylate CRTC3 at multiple serine residues, including Ser62, Ser162, Ser329, and Ser370.[8][9] This phosphorylation event creates a binding motif for 14-3-3 chaperone proteins.[6][8][10] The resulting CRTC3/14-3-3 complex is sequestered in the cytoplasm, preventing CRTC3 from accessing its nuclear targets and co-activating gene transcription.[11][12]

Mechanism of Action: this compound-Mediated CRTC3 Activation

This compound directly inhibits the kinase activity of SIK1, SIK2, and SIK3.[1][2] This inhibition prevents the phosphorylation of CRTC3.[1][3] In the absence of phosphorylation, CRTC3 is no longer recognized by 14-3-3 proteins and is released.[8][10] Free, dephosphorylated CRTC3 then translocates from the cytoplasm to the nucleus.[8][9][13]

Once in the nucleus, CRTC3 binds to the bZIP domain of CREB, acting as a potent transcriptional coactivator.[7][14] This CRTC3-CREB complex efficiently recruits the transcriptional machinery to cAMP Response Element (CRE) sites in the promoters of target genes, leading to a significant increase in their expression.[8][15] A key outcome of this activation in immune cells, such as macrophages, is the robust production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][8][10]

Quantitative Impact on Cellular Processes

The inhibition of SIKs by this compound triggers significant changes in cellular programming, particularly in immune cells. Treatment with this compound has been shown to reprogram macrophages toward an anti-inflammatory M2b phenotype.[8][10] This is characterized by a marked increase in the production and secretion of IL-10 while simultaneously suppressing the secretion of pro-inflammatory cytokines like IL-6, IL-12, and TNFα.[8]

Table 2: Cellular Effects of this compound Treatment

| Cellular Process | Measured Outcome | Effect of this compound | Cell Type Context |

|---|---|---|---|

| CRTC3 Signaling | Phosphorylation of CRTC3 (Ser370) | Inhibition[1][3] | General |

| CRTC3 Nuclear Translocation | Increase[8][9] | Macrophages | |

| Cytokine Production | IL-10 mRNA Production | Increase[3][4] | LPS-Stimulated Macrophages |

| IL-10 Protein Secretion | Increase[3][4] | LPS-Stimulated Macrophages | |

| Pro-inflammatory Cytokine Secretion (IL-6, IL-12, TNF) | Suppression[8] | LPS-Stimulated Macrophages |

| Other Pathways | MEF2C Phosphorylation (Ser222) | >40% Reduction (at 10 nM)[3][4] | Acute Myeloid Leukemia Cells |

Key Experimental Protocols

Verifying the impact of this compound on the CRTC3 pathway involves several key biochemical and cell biology techniques. Below are generalized protocols for assessing CRTC3 phosphorylation, subcellular localization, and downstream functional consequences.

Protocol 1: Western Blot Analysis of CRTC3 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of CRTC3 following treatment with a SIK inhibitor.[16]

-

Cell Culture and Treatment: Plate macrophages (e.g., bone marrow-derived macrophages or RAW264.7 cells) in 6-well plates and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.

-

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-CRTC3 (e.g., Ser370 or a pan-phospho-SIK substrate antibody).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an appropriate imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total CRTC3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Assay for CRTC3 Nuclear Translocation

This method visualizes the subcellular localization of CRTC3.

-

Cell Culture: Plate macrophages on sterile glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for 1-2 hours. In some experiments, a pro-inflammatory stimulus like LPS (100 ng/mL) may be added.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with a primary antibody against CRTC3 in blocking buffer for 1 hour.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

-

-

Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope. Analyze the images for CRTC3 signal overlap with the DAPI nuclear stain.

Protocol 3: ELISA for IL-10 Secretion

This protocol quantifies the amount of IL-10 secreted into the cell culture medium.[16]

-

Cell Culture and Treatment: Plate macrophages in a 96-well plate. Pre-treat the cells with this compound or vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with an immune agonist such as LPS (100 ng/mL) for a specified time (e.g., 12-24 hours) to induce cytokine production.

-

Supernatant Collection: Carefully collect the cell culture supernatants without disturbing the cell monolayer. If necessary, centrifuge the supernatants to pellet any cellular debris.

-

ELISA: Measure the concentration of IL-10 in the supernatants using a commercial ELISA kit. Follow the manufacturer’s instructions precisely regarding standard preparation, sample dilution, antibody incubations, washes, and substrate development.

-

Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of IL-10 in each sample by comparing its absorbance to the standard curve.

Conclusion

This compound is a powerful chemical probe for studying the SIK-CRTC3 signaling axis. Its ability to potently inhibit SIKs leads to the dephosphorylation and nuclear activation of the transcriptional coactivator CRTC3. This mechanism has profound effects on gene expression, most notably driving an anti-inflammatory phenotype in macrophages characterized by enhanced IL-10 production. The data and protocols presented in this guide offer a framework for researchers to investigate the multifaceted roles of this pathway and explore the therapeutic potential of SIK inhibition in inflammatory and metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. pnas.org [pnas.org]

- 9. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitogenic Signals Stimulate the CREB Coactivator CRTC3 through PP2A Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. The CREB Coactivator CRTC3 Links Catecholamine Signaling to Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Discovery and Initial Characterization of MRT199665: A Potent Inhibitor of MARK/SIK/AMPK Kinases

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[1][2][3][4][5][6][7][8][9] Initial studies have highlighted its potential as a chemical probe to investigate the roles of these kinases in various cellular processes and as a potential therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the foundational studies that led to the discovery and initial characterization of this compound, with a focus on its mechanism of action, in vitro activity, and the experimental protocols utilized in its evaluation.

Core Discovery and Mechanism of Action

This compound was identified as a selective inhibitor of the MARK/SIK/AMPK kinase families. Its mechanism of action is primarily through competitive inhibition at the ATP-binding site of these kinases.[1][2][3][4][5][6][7][8][9] This inhibition disrupts the downstream signaling pathways regulated by these kinases. A key finding from the initial studies was the role of this compound in blocking the phosphorylation of specific substrates, notably CREB-regulated transcription coactivator 3 (CRTC3) at serine 370 (S370) by SIKs and Myocyte Enhancer Factor 2C (MEF2C) at serine 222 (S222) by MARK kinases.[1][2]

The phosphorylation of MEF2C at S222 has been identified as a critical event in promoting chemotherapy resistance in AML.[1][3] By inhibiting the upstream MARK kinases, this compound effectively prevents this phosphorylation event, leading to apoptosis in MEF2C-activated human AML cells and sensitizing them to conventional chemotherapeutic agents.[1][2]

Quantitative Data Presentation

The inhibitory activity of this compound against a panel of kinases was determined through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against MARK and AMPK Family Kinases

| Kinase Family | Target Kinase | IC50 (nM) |

| MARK | MARK1 | 2 |

| MARK2 | 2 | |

| MARK3 | 3 | |

| MARK4 | 2 | |

| AMPK | AMPKα1 | 10 |

| AMPKα2 | 10 |

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9]

Table 2: In Vitro Inhibitory Activity of this compound against SIK Family Kinases

| Kinase Family | Target Kinase | IC50 (nM) |

| SIK | SIK1 | 110 |

| SIK2 | 12 | |

| SIK3 | 43 |

Data sourced from multiple references.[1][2][3][4][5][6][7][8][9]

Table 3: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | MEF2C Status | Mean IC50 (nM) |

| OCI-AML2 | Endogenous pS222 MEF2C | 26 ± 13 |

| MV4-11 | Endogenous pS222 MEF2C | 26 ± 13 |

| MOLM-13 | Endogenous pS222 MEF2C | 26 ± 13 |

| Kasumi-1 | Endogenous pS222 MEF2C | 26 ± 13 |

| NB-4 | Lacking MEF2C | 990 ± 29 |

| HEL | Lacking MEF2C | 990 ± 29 |

| HL-60 | Lacking MEF2C | 990 ± 29 |

| U937 | Lacking MEF2C | 990 ± 29 |

Data represents the mean IC50 for cell viability after 48 hours of treatment.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound, based on the foundational research by Brown FC, et al., 2018.

Biochemical Kinase Inhibition Assay

This protocol was utilized to determine the IC50 values of this compound against the target kinases.

-

Reagents:

-

Recombinant human kinases (MARK1/2/3/4, SIK1/2/3, AMPKα1/α2)

-

Kinase-specific peptide substrate

-

ATP

-

This compound (serial dilutions)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

Radiolabeled ATP ([γ-³³P]ATP)

-

P81 phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and this compound at various concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Culture

Human AML cell lines were maintained under standard conditions.

-

Cell Lines:

-

OCI-AML2, MV4-11, MOLM-13, Kasumi-1 (MEF2C-positive)

-

NB-4, HEL, HL-60, U937 (MEF2C-negative)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for MEF2C and CRTC3 Phosphorylation

This protocol was used to assess the effect of this compound on the phosphorylation of its downstream targets in AML cells.

-

Cell Treatment:

-

Seed AML cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 1000 nM) or DMSO as a vehicle control for 12 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-20% Tris-glycine gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pS222-MEF2C, total MEF2C, pS370-CRTC3, and total CRTC3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability and Apoptosis Assays

These assays were performed to evaluate the cytotoxic and pro-apoptotic effects of this compound on AML cells.

-

Cell Viability (MTT/MTS Assay):

-

Seed AML cells in 96-well plates at a density of 5,000-10,000 cells/well.

-

Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

-

For the MTT assay, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.

-

-

Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):

-

Treat AML cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits MARK and SIK kinases, blocking downstream phosphorylation events.

Experimental Workflow for Cellular Assays

Caption: Workflow for assessing the cellular effects of this compound on AML cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MEF2C phosphorylation is required for chemotherapy resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alexkentsis.net [alexkentsis.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. This compound | TargetMol [targetmol.com]

MRT199665 as a Chemical Probe for SIK Kinases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1] SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cellular differentiation. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. MRT199665 is a potent, ATP-competitive small molecule inhibitor that has emerged as a valuable chemical probe for studying SIK kinase function. This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Biochemical Profile and Potency

This compound exhibits potent inhibitory activity against members of the SIK, Microtubule Affinity Regulating Kinase (MARK), and AMPK families. Its polypharmacology is a critical consideration for experimental design and data interpretation.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Family | Target Kinase | IC50 (nM) |

| SIK | SIK1 | 110 |

| SIK2 | 12 | |

| SIK3 | 43 | |

| MARK | MARK1 | 2 |

| MARK2 | 2 | |

| MARK3 | 3 | |

| MARK4 | 2 | |

| AMPK | AMPKα1 | 10 |

| AMPKα2 | 10 |

Data compiled from multiple sources.[2][3][4][5]

Mechanism of Action and Cellular Effects

This compound exerts its cellular effects primarily through the inhibition of SIK kinases, leading to the modulation of downstream signaling pathways. A key mechanism is the prevention of phosphorylation of CREB-regulated transcription coactivators (CRTCs), such as CRTC3. In the phosphorylated state, CRTC3 is sequestered in the cytoplasm. Inhibition of SIKs by this compound leads to the dephosphorylation of CRTC3, allowing its translocation to the nucleus where it co-activates the transcription factor CREB, driving the expression of target genes like the anti-inflammatory cytokine IL-10.[2][3]

In the context of acute myeloid leukemia (AML), particularly in subtypes with activated myocyte enhancer factor 2C (MEF2C), this compound has been shown to block the phosphorylation of MEF2C at serine 222.[2][5] This inhibition leads to a reduction in the expression of MEF2C target genes and ultimately induces apoptosis in these cancer cells.[2][5]

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | MEF2C Status | Effect of this compound | IC50 (nM) |

| OCI-AML2 | Endogenous MEF2C phosphorylation | Apoptosis, Reduced Growth | 26 ± 13 |

| MV4-11 | Endogenous MEF2C phosphorylation | Apoptosis, Reduced Growth | 26 ± 13 |

| MOLM-13 | Endogenous MEF2C phosphorylation | Apoptosis, Reduced Growth | 26 ± 13 |

| Kasumi-1 | Endogenous MEF2C phosphorylation | Apoptosis, Reduced Growth | 26 ± 13 |

| NB-4 | Lacking MEF2C | Reduced Sensitivity | 990 ± 29 |

| HEL | Lacking MEF2C | Reduced Sensitivity | 990 ± 29 |

| HL-60 | Lacking MEF2C | Reduced Sensitivity | 990 ± 29 |

| U937 | Lacking MEF2C | Reduced Sensitivity | 990 ± 29 |

Data represents the mean IC50 values for growth reduction after 48 hours of treatment.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: SIK Signaling Pathway and Point of this compound Inhibition.

Caption: Experimental Workflow for Evaluating this compound.

Caption: this compound-Induced Apoptosis in MEF2C-Activated AML.

Experimental Protocols

Protocol 1: In Vitro SIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of SIK kinases and the inhibitory effect of this compound using the ADP-Glo™ Kinase Assay (Promega).

Materials:

-

Recombinant human SIK1, SIK2, or SIK3 enzyme

-

SIK substrate peptide (e.g., AMARA peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the SIK enzyme and substrate peptide in Kinase Reaction Buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiate Kinase Reaction: Add 5 µL of ATP solution (in Kinase Reaction Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific SIK isoform.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes in the dark.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phosphorylated CRTC3 and MEF2C

This protocol describes the detection of phosphorylated CRTC3 (a direct SIK substrate) and MEF2C in cellular lysates.

Materials:

-

Cell lines of interest (e.g., U2OS for CRTC3, MEF2C-activated AML cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-